molecular formula C16H22O4S B13829669 Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate

Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate

Cat. No.: B13829669
M. Wt: 310.4 g/mol
InChI Key: IDDJVPVVTHTLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate is an organic compound with the molecular formula C16H22O4S. It is a derivative of propanoic acid and contains an ethyl ester functional group. This compound is known for its unique chemical structure, which includes an ethoxy group, an oxo group, and a P-tolylethylthio group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate typically involves the reaction of ethyl 3-mercaptopropanoate with 2-ethoxy-2-oxo-1-P-tolylethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine or sodium hydroxide is used to facilitate the reaction. The product is then purified by column chromatography or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation or solvent extraction to isolate the desired product.

Chemical Reactions Analysis

Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction may lead to the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. These reactions result in the replacement of the ethoxy or oxo groups with the nucleophile.

Common reagents and conditions used in these reactions include organic solvents such as ethanol or acetone, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various chemical reactions, including oxidation, reduction, and substitution.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also used in the development of new drugs and pharmaceuticals.

    Medicine: The compound has potential applications in the treatment of diseases such as cancer and infectious diseases. It is used in the development of new therapeutic agents and as a tool in drug discovery.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds. It is also used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. It may also interact with nucleic acids or other biomolecules to exert its effects.

The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in the study of enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor of the enzyme. In the development of new drugs, the compound may interact with specific receptors or signaling pathways to produce a therapeutic effect.

Comparison with Similar Compounds

Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-mercaptopropanoate: This compound is a precursor in the synthesis of this compound and has similar chemical properties.

    Ethyl 3-oxo-3-(p-tolyl)propanoate: This compound has a similar structure but lacks the ethoxy and thio groups. It is used in similar chemical reactions and has similar applications.

    Ethyl 3-(2-oxo-1-p-tolylethylthio)propanoate: This compound is similar in structure but lacks the ethoxy group. It has similar chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical properties and reactivity. This makes it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C16H22O4S

Molecular Weight

310.4 g/mol

IUPAC Name

ethyl 3-[2-ethoxy-1-(4-methylphenyl)-2-oxoethyl]sulfanylpropanoate

InChI

InChI=1S/C16H22O4S/c1-4-19-14(17)10-11-21-15(16(18)20-5-2)13-8-6-12(3)7-9-13/h6-9,15H,4-5,10-11H2,1-3H3

InChI Key

IDDJVPVVTHTLER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC(C1=CC=C(C=C1)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.